Cas no 535969-21-2 (7-Ethyl-2,3-dihydro-1H-inden-1-one)

7-Ethyl-2,3-dihydro-1H-inden-1-one is a cyclic ketone derivative with a molecular formula of C11H12O. Its structure features a five-membered ring fused to a benzene ring, with an ethyl substituent at the 7-position. This compound is of interest in organic synthesis due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the carbonyl group allows for further functionalization, enabling the synthesis of more complex molecules. Its stable indanone core and well-defined reactivity make it a valuable building block in medicinal chemistry and material science applications. The compound is typically handled under standard laboratory conditions.
7-Ethyl-2,3-dihydro-1H-inden-1-one structure
535969-21-2 structure
Product name:7-Ethyl-2,3-dihydro-1H-inden-1-one
CAS No:535969-21-2
MF:C11H12O
MW:160.212383270264
CID:938797
PubChem ID:45083328

7-Ethyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS006372324
    • 1H-Inden-1-one, 7-ethyl-2,3-dihydro-
    • 535969-21-2
    • SCHEMBL11966881
    • 7-Ethyl-2,3-dihydro-1H-inden-1-one
    • FT-0713714
    • AT32501
    • 1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
    • 7-ETHYL-2,3-DIHYDROINDEN-1-ONE
    • Inchi: 1S/C11H12O/c1-2-8-4-3-5-9-6-7-10(12)11(8)9/h3-5H,2,6-7H2,1H3
    • InChI Key: IZCAVGHDKBRJEE-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=CC=C(CC)C=21

Computed Properties

  • Exact Mass: 160.088815002g/mol
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.5

7-Ethyl-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00DXTI-100mg
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
535969-21-2 97%
100mg
$114.00 2024-04-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU9621-1g
7-ethylindan-1-one
535969-21-2 95%
1g
¥5935.0 2024-04-18
1PlusChem
1P00DXTI-1g
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
535969-21-2 97%
1g
$720.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1819762-250mg
7-Ethyl-2,3-dihydroinden-1-one
535969-21-2
250mg
¥2735.00 2024-05-09
Ambeed
A361499-1g
7-Ethyl-2,3-dihydro-1H-inden-1-one
535969-21-2 97%
1g
$1370.00 2022-05-09
A2B Chem LLC
AG49558-100mg
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
535969-21-2 97%
100mg
$91.00 2024-04-19
1PlusChem
1P00DXTI-250mg
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
535969-21-2 97%
250mg
$247.00 2024-04-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU9621-500mg
7-ethylindan-1-one
535969-21-2 95%
500mg
¥3957.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1819762-1g
7-Ethyl-2,3-dihydroinden-1-one
535969-21-2
1g
¥8213.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1819762-100mg
7-Ethyl-2,3-dihydroinden-1-one
535969-21-2
100mg
¥1188.00 2024-05-09

Additional information on 7-Ethyl-2,3-dihydro-1H-inden-1-one

7-Ethyl-2,3-dihydro-1H-inden-1-one (CAS No. 535969-21-2): Structural Insights and Emerging Applications in Chemical Biology

Among the diverse array of organic compounds studied in chemical biology, 7-Ethyl-2,3-dihydro-1H-inden-1-one (CAS No. 535969-21-2) stands out as a structurally unique molecule with intriguing physicochemical properties. This bicyclic ketone features a rigid indene core substituted with an ethyl group at position 7 and a carbonyl moiety at the 1-position. Recent advancements in synthetic methodologies have enabled precise control over its preparation, making it a valuable tool for exploring structure-property relationships in medicinal chemistry.

Recent studies published in Chemical Science (DOI: 10.1039/D3SC04874A) demonstrate that the indenone scaffold of this compound provides exceptional stability under physiological conditions while maintaining reactivity toward biological targets. Researchers have leveraged its rigid aromatic framework to design novel probes for studying protein-ligand interactions. The ethyl substituent at position 7 introduces favorable lipophilicity without compromising metabolic stability, as evidenced by pharmacokinetic profiling in murine models reported in Bioorganic & Medicinal Chemistry Letters.

In drug discovery applications, this compound serves as a privileged structure for generating bioactive analogs targeting kinases and epigenetic modifiers. A 2023 study from the University of Cambridge (Nature Communications, DOI: 10.1038/s41467-023-40896-w) highlights its utility as a template for developing selective HDAC inhibitors through strategic substitution patterns on the indene ring system. The dihydroindenone core's ability to form hydrogen bonds with enzyme active sites makes it particularly promising for enzyme modulation studies.

Synthetic chemists have recently optimized routes to this compound using transition-metal catalyzed protocols that minimize environmental impact. A green chemistry approach described in ACS Sustainable Chemistry & Engineering employs palladium-catalyzed cross-coupling under microwave irradiation, achieving >95% yield with reduced solvent consumption compared to traditional methods. This advancement underscores the molecule's potential for scalable production while adhering to modern sustainability standards.

In photopharmacology research, the conjugation of this compound with photoswitchable moieties has enabled light-controlled drug activation. A collaborative study between MIT and ETH Zurich (JACS Au, DOI: 10.1021/jacsau.3c00487) demonstrated reversible photoactivation of biological activity through azobenzene-functionalized derivatives of the dihydroindenone scaffold. This opens new avenues for spatiotemporally precise drug delivery systems with minimal off-target effects.

Bioisosteric replacements involving this compound's structural features are being explored to improve ADMET profiles while maintaining target engagement. Computational docking studies using AutoDock Vina reveal that substituting the ethyl group with fluorinated alkyl chains enhances binding affinity for G-protein coupled receptors without increasing cytotoxicity—a finding validated through cell-based assays published in Molecular Pharmaceutics.

The unique combination of structural rigidity and tunable substituent positions makes this compound an ideal platform for generating diversity-oriented synthetic libraries. High-throughput screening campaigns conducted at NIH indicate that certain analogs exhibit selective cytotoxicity against cancer cell lines resistant to conventional therapies, suggesting potential applications in personalized oncology treatments.

In materials science applications, self-assembled monolayers formed from this compound's derivatives exhibit remarkable thermal stability up to 250°C, as reported in Advanced Materials Interfaces. These nanoscale structures find utility in sensor fabrication and organic electronics due to their predictable electronic properties derived from the conjugated indene system.

Ongoing research continues to uncover new dimensions of this molecule's utility across disciplines. Its integration into peptidomimetic frameworks shows promise for overcoming proteolytic degradation challenges in peptide therapeutics, while its role as a fluorescent probe precursor advances live-cell imaging techniques through bioorthogonal click chemistry approaches.

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Amadis Chemical Company Limited
(CAS:535969-21-2)7-Ethyl-2,3-dihydro-1H-inden-1-one
A1038505
Purity:99%/99%
Quantity:250mg/1g
Price ($):238.0/713.0